Diammonium hexabromoosmate(2-)
Overview
Description
Diammonium hexabromoosmate(2-) is a coordination compound with the chemical formula (NH4)2[OsBr6] It consists of an osmium center surrounded by six bromide ligands, forming an octahedral geometry
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of diammonium hexabromoosmate(2-) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form complexes with enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, it can bind to DNA or RNA, affecting gene expression and subsequent protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diammonium hexabromoosmate(2-) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that diammonium hexabromoosmate(2-) remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other compounds.
Dosage Effects in Animal Models
The effects of diammonium hexabromoosmate(2-) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
Diammonium hexabromoosmate(2-) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites within cells.
Transport and Distribution
The transport and distribution of diammonium hexabromoosmate(2-) within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
Diammonium hexabromoosmate(2-) exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium hexabromoosmate(2-) can be synthesized by reacting osmium tetroxide (OsO4) with hydrobromic acid (HBr) in the presence of ammonium bromide (NH4Br). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
OsO4+6HBr+2NH4Br→(NH4)2[OsBr6]+4H2O
Industrial Production Methods: Industrial production of diammonium hexabromoosmate(2-) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to achieve high yields and purity. The compound is typically purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Diammonium hexabromoosmate(2-) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ligands can be substituted with other ligands such as phosphines, amines, or thiolates.
Oxidation-Reduction Reactions: The osmium center can undergo oxidation or reduction, changing its oxidation state and altering the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine), and thiolates (e.g., mercaptans). These reactions typically occur in organic solvents such as dichloromethane or ethanol under mild conditions.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used to alter the oxidation state of osmium.
Major Products:
- Substitution reactions yield various osmium complexes with different ligands.
- Oxidation-reduction reactions result in osmium compounds with altered oxidation states, such as osmium(III) or osmium(VI) complexes.
Scientific Research Applications
Diammonium hexabromoosmate(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other osmium complexes and studying coordination chemistry.
Biology: Research on its potential biological activity and interactions with biomolecules.
Medicine: Investigating its potential as a therapeutic agent, particularly in cancer treatment due to osmium’s cytotoxic properties.
Industry: Utilized in catalysis and material science for developing new catalytic systems and advanced materials.
Mechanism of Action
The mechanism by which diammonium hexabromoosmate(2-) exerts its effects involves the interaction of the osmium center with target molecules. In biological systems, it can bind to DNA or proteins, disrupting their function and leading to cytotoxic effects. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Diammonium hexabromoosmate(2-) can be compared with other similar compounds, such as:
Diammonium hexachloroosmate(2-): Similar structure but with chloride ligands instead of bromide.
Diammonium hexaiodoosmate(2-): Contains iodide ligands, leading to different chemical properties.
Diammonium hexafluoroosmate(2-): Fluoride ligands result in distinct reactivity and applications.
Properties
IUPAC Name |
diazanium;osmium(4+);hexabromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHFWWAVHILXPL-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Os+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H8N2Os | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276577 | |
Record name | Ammonium hexabromoosmate(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24598-62-7 | |
Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium hexabromoosmate(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diammonium hexabromoosmate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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